molecular formula C20H13F4NO3 B4702369 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4702369
M. Wt: 391.3 g/mol
InChI Key: UNVTYNXSVRJTKL-UHFFFAOYSA-N
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Description

8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, also known as AFC, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. AFC is a derivative of the natural compound coumarin, which has been extensively studied for its various biological activities. AFC has been synthesized using various methods, and its mechanism of action is still being explored.

Mechanism of Action

The mechanism of action of 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is still being explored. However, it has been suggested that 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. The anticancer effects of 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide may be attributed to its ability to induce cell cycle arrest and apoptosis by regulating various signaling pathways.
Biochemical and Physiological Effects:
8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide also exhibits antioxidant activity by reducing oxidative stress and protecting cells from damage. In addition, 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential applications in various fields of research. However, 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide also has some limitations, such as its limited solubility in aqueous solutions and the need for optimization of the reaction conditions for high yield.

Future Directions

There are several future directions for the research on 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, including:
1. Further exploration of the mechanism of action of 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, particularly its interactions with COX-2 and other signaling pathways.
2. Investigation of the potential applications of 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide in the treatment of various inflammatory and oxidative stress-related diseases, such as arthritis and neurodegenerative disorders.
3. Development of novel synthetic methods for the production of 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide and its derivatives with improved solubility and bioactivity.
4. Evaluation of the safety and efficacy of 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide in preclinical and clinical studies for its potential use as an anticancer agent.
5. Investigation of the potential applications of 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide in other fields of research, such as materials science and catalysis.
Conclusion:
8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential applications in various fields of scientific research. Its synthetic availability, low toxicity, and biological activities make it an attractive candidate for further investigation. Further research is needed to explore its mechanism of action, potential applications, and safety and efficacy in preclinical and clinical studies.

Scientific Research Applications

8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

properties

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NO3/c1-2-4-11-5-3-6-12-9-14(19(27)28-17(11)12)18(26)25-16-10-13(20(22,23)24)7-8-15(16)21/h2-3,5-10H,1,4H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVTYNXSVRJTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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